Cas no 1251561-54-2 (1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide)

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a dimethylpyrazole moiety and a piperidine carboxamide group linked to a pyridinylethyl chain. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways. The presence of multiple nitrogen-containing heterocycles enhances binding affinity and selectivity toward specific protein targets. Its well-defined synthetic route allows for consistent purity and scalability, making it suitable for research applications in drug discovery and development. The compound's stability and solubility profile further support its use in biochemical assays and structure-activity relationship studies.
1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide structure
1251561-54-2 structure
Product Name:1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide
CAS No:1251561-54-2
MF:C22H27N7O
MW:405.496083498001
CID:5784258
PubChem ID:49667594
Update Time:2025-06-07

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
    • AKOS021900279
    • F3407-0021
    • 1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-4-carboxamide
    • VU0625853-1
    • 1251561-54-2
    • 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide
    • 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide
    • Inchi: 1S/C22H27N7O/c1-16-15-17(2)29(27-16)20-7-12-25-22(26-20)28-13-8-18(9-14-28)21(30)24-11-6-19-5-3-4-10-23-19/h3-5,7,10,12,15,18H,6,8-9,11,13-14H2,1-2H3,(H,24,30)
    • InChI Key: CKMQBEYJMMNURS-UHFFFAOYSA-N
    • SMILES: O=C(C1CCN(C2N=CC=C(N3C(C)=CC(C)=N3)N=2)CC1)NCCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 405.22770851g/mol
  • Monoisotopic Mass: 405.22770851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 88.8Ų

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide Pricemore >>

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Additional information on 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

Introduction to 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide (CAS No. 1251561-54-2)

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide, identified by its CAS number 1251561-54-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a piperidine core substituted with a pyridine ethyl chain and a pyrimidine ring linked to a dimethylpyrazole moiety. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of both pyrazole and pyrimidine rings suggests potential binding affinities with various biological targets, which is a key consideration in drug design.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target enzymes and receptors involved in critical cellular pathways. The compound 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has been explored as a potential candidate in this context. Its structural features make it an attractive scaffold for further modifications to enhance its pharmacological properties.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The dimethylpyrazole group, in particular, has been shown to modulate the activity of certain enzymes by binding to their active sites. This specificity is crucial for developing drugs that minimize side effects and maximize therapeutic efficacy. Research has indicated that compounds with similar structural motifs may have applications in treating various diseases, including cancer and inflammatory disorders.

The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled researchers to produce this compound in high yields with minimal impurities. This is essential for conducting detailed biological studies and eventual clinical trials.

Recent studies have highlighted the potential of this compound as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways. Dysregulation of these pathways is often associated with various diseases, making kinases attractive targets for drug development. The pyridine ethyl chain in the molecule is believed to contribute to its ability to bind tightly to kinase active sites, thereby inhibiting their activity.

In addition to its kinase inhibition properties, 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has shown promise in preclinical studies as a potential treatment for neurological disorders. The compound's ability to cross the blood-brain barrier suggests that it may be effective in targeting neurological conditions that are currently difficult to treat with existing medications.

The development of new drugs is often hampered by the challenge of finding compounds that exhibit both high potency and favorable pharmacokinetic properties. The structural features of 1-[4-(3,5-dimethyl-1H-pyrazol-1-y]l)-N-[2-(pyridin--2--y]l)] piperidine--carboxamide (CAS No. 125156154--52) make it an intriguing candidate for further optimization. Researchers are exploring various strategies to improve its solubility, bioavailability, and metabolic stability.

The use of computational methods, such as molecular modeling and virtual screening, has accelerated the discovery process for new drug candidates like this one. These methods allow researchers to predict the binding affinity of compounds to biological targets before conducting expensive wet-lab experiments. This approach has significantly reduced the time and cost associated with drug development.

In conclusion, 1-[4-(3,5-dimethyl--H-pyrazol--l--y]l)--N[24(pyridin--22)y]l)] piperidine--carboxamide (CAS No. 125156154--52) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues, this compound holds the potential to contribute to the development of new treatments for various diseases.

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